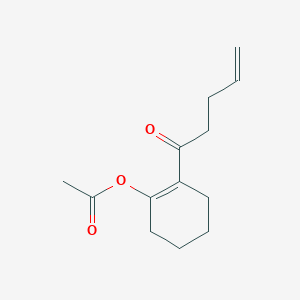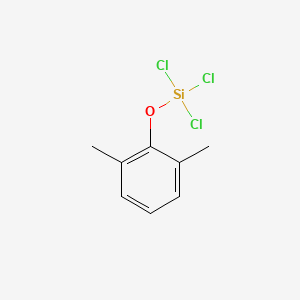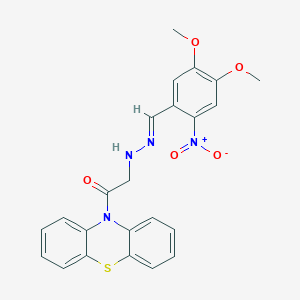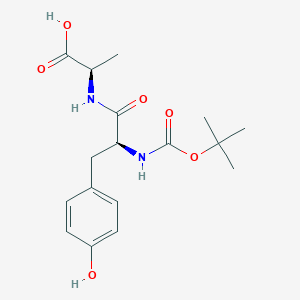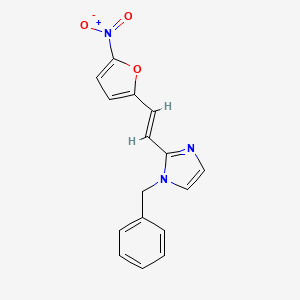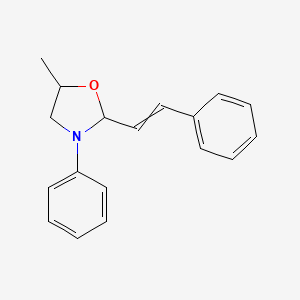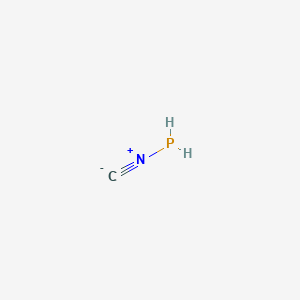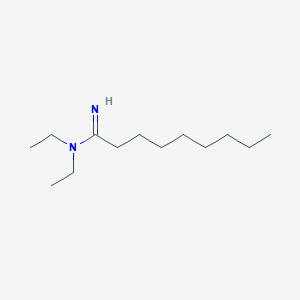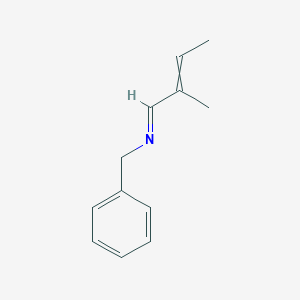
(1E)-N-Benzyl-2-methylbut-2-en-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Benzyl-2-methylbut-2-en-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a benzyl group attached to the nitrogen atom and a methyl group on the but-2-en-1-imine backbone. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-2-methylbut-2-en-1-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. One common method is the reaction of benzylamine with 2-methylbut-2-enal under acidic or basic conditions to form the imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-Benzyl-2-methylbut-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The benzyl group or other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or other anions can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as benzyl alcohol or benzaldehyde.
Reduction: Benzylamine or other reduced forms.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Applications De Recherche Scientifique
(1E)-N-Benzyl-2-methylbut-2-en-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which (1E)-N-Benzyl-2-methylbut-2-en-1-imine exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The imine group can participate in nucleophilic or electrophilic reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-Benzylidene-2-methylbut-2-en-1-amine: Similar structure but different functional groups.
(1E)-N-Benzyl-2-methylprop-2-en-1-imine: Variation in the carbon chain length.
(1E)-N-Benzyl-2-methylbut-2-en-1-amine: Different functional group on the nitrogen atom.
Uniqueness
(1E)-N-Benzyl-2-methylbut-2-en-1-imine is unique due to its specific structural configuration and the presence of both benzyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65755-38-6 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N-benzyl-2-methylbut-2-en-1-imine |
InChI |
InChI=1S/C12H15N/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3 |
Clé InChI |
HCHTZDKUUGZROI-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C=NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


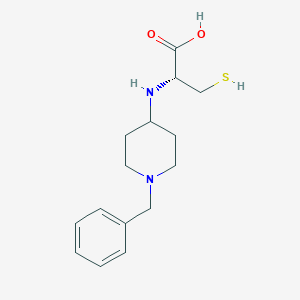
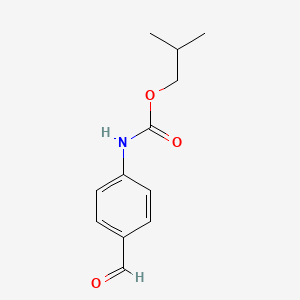
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
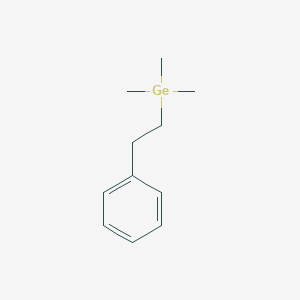
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
